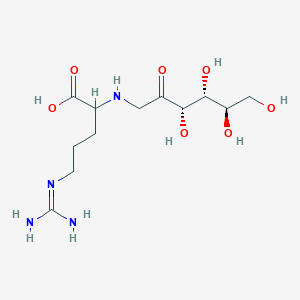

((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine

Übersicht

Beschreibung

((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine is a complex organic compound that features a unique combination of a hexose sugar derivative and the amino acid arginine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected hexose sugar and arginine.

Protection and Deprotection: Protecting groups are used to selectively protect functional groups on the hexose sugar and arginine to prevent unwanted reactions.

Coupling Reaction: The protected hexose sugar derivative is coupled with arginine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Techniques such as chromatography and crystallization are employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the hexose moiety can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Functional groups on the hexose moiety can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

-

Arginine Metabolism:

- Arginine is known to play a crucial role in various metabolic pathways including the urea cycle and nitric oxide synthesis. The incorporation of ((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl) into arginine metabolism can potentially enhance the therapeutic efficacy of arginine in cancer treatment through arginine deprivation strategies .

-

Antitumor Activity:

- Studies have shown that arginine deprivation can lead to growth inhibition and cell death in tumor cells. The application of enzymes such as arginase can reduce free arginine levels in culture media significantly . This mechanism could be enhanced by using ((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine to modulate arginine levels further.

Therapeutic Applications

-

Cancer Therapy:

- The compound's ability to affect arginine levels suggests potential use in cancer therapies targeting tumors that are auxotrophic for arginine. By reducing available arginine through enzymatic activity or direct application of this compound, tumor growth may be inhibited effectively.

- Neurodegenerative Disorders:

- Inhibition of Tumor Growth:

- Polyglutamine Aggregation:

Wirkmechanismus

The mechanism of action of ((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, modulate signaling pathways, or interact with cellular receptors. The exact mechanism depends on the specific biological context and the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)lysine: Similar structure but with lysine instead of arginine.

((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)ornithine: Similar structure but with ornithine instead of arginine.

Uniqueness

((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine is unique due to its specific combination of a hexose sugar derivative and arginine, which may confer distinct biological activities and properties compared to similar compounds.

Biologische Aktivität

((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine is a bioactive compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

- Molecular Formula : C₁₂H₁₈N₂O₇

- Molecular Weight : 290.28 g/mol

- IUPAC Name : this compound

The stereochemistry of the compound is crucial for its biological activity, as it influences interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Antioxidant Activity : The presence of multiple hydroxyl groups in its structure suggests potential antioxidant properties. This can lead to the scavenging of free radicals and reduction of oxidative stress in cells.

- Modulation of Signaling Pathways : Preliminary studies suggest that the compound may influence various intracellular signaling pathways related to inflammation and cell survival. For instance, it may modulate pathways involving nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties that could be beneficial in neurodegenerative diseases by promoting neuronal survival and reducing apoptosis.

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection in Animal Models :

A study evaluated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups. -

Anti-inflammatory Effects :

In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions. -

Antimicrobial Activity :

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections.

Eigenschaften

CAS-Nummer |

25020-14-8 |

|---|---|

Molekularformel |

C12H24N4O7 |

Molekulargewicht |

336.34 g/mol |

IUPAC-Name |

(2S)-5-(diaminomethylideneamino)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanoic acid |

InChI |

InChI=1S/C12H24N4O7/c13-12(14)15-3-1-2-6(11(22)23)16-4-7(18)9(20)10(21)8(19)5-17/h6,8-10,16-17,19-21H,1-5H2,(H,22,23)(H4,13,14,15)/t6-,8+,9+,10+/m0/s1 |

InChI-Schlüssel |

UEZWWYVAHKTISC-JZKKDOLYSA-N |

SMILES |

C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CN=C(N)N |

Kanonische SMILES |

C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fructose-arginine; Fructose-arginine; Fructose arginine; Arginyl-fructose; Arginyl fructose; J1.147.777A; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.